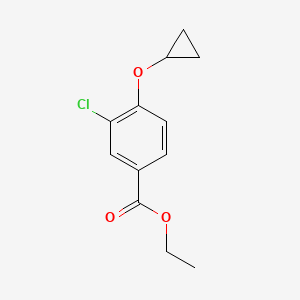
Ethyl 3-chloro-4-cyclopropoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-chloro-4-cyclopropoxybenzoate: is a chemical compound with the molecular formula C12H13ClO3 and a molecular weight of 240.68 g/mol . This compound is characterized by the presence of a chloro group and a cyclopropoxy group attached to a benzoate ester structure. It is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-chloro-4-hydroxybenzoic acid as the starting material.
Esterification Reaction: The hydroxyl group of the benzoic acid is first converted to an ester group by reacting with ethanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid .
Cyclopropoxylation: The resulting ester is then subjected to a cyclopropoxylation reaction using cyclopropanol and a suitable catalyst, such as potassium tert-butoxide .
Industrial Production Methods:
Batch Process: In an industrial setting, the synthesis is often carried out in a batch process to ensure precise control over reaction conditions and product quality.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 3-chloro-4-cyclopropoxybenzoic acid .
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group, resulting in 3-hydroxy-4-cyclopropoxybenzoic acid .
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia (NH3) and alkyl halides can be used in substitution reactions.
Major Products Formed:
Oxidation: 3-chloro-4-cyclopropoxybenzoic acid
Reduction: 3-hydroxy-4-cyclopropoxybenzoic acid
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 3-chloro-4-cyclopropoxybenzoate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 3-chloro-4-cyclopropoxybenzoate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Ethyl 3-chlorobenzoate: Lacks the cyclopropoxy group.
Ethyl 4-cyclopropoxybenzoate: Lacks the chloro group.
Ethyl 3-chloro-4-methoxybenzoate: Contains a methoxy group instead of cyclopropoxy.
Uniqueness: Ethyl 3-chloro-4-cyclopropoxybenzoate is unique due to the presence of both the chloro and cyclopropoxy groups, which impart distinct chemical properties and reactivity compared to its similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
869569-69-7 |
|---|---|
Molecular Formula |
C12H13ClO3 |
Molecular Weight |
240.68 g/mol |
IUPAC Name |
ethyl 3-chloro-4-cyclopropyloxybenzoate |
InChI |
InChI=1S/C12H13ClO3/c1-2-15-12(14)8-3-6-11(10(13)7-8)16-9-4-5-9/h3,6-7,9H,2,4-5H2,1H3 |
InChI Key |
IVORNGNYRCYPAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC2CC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















